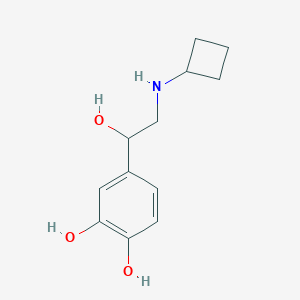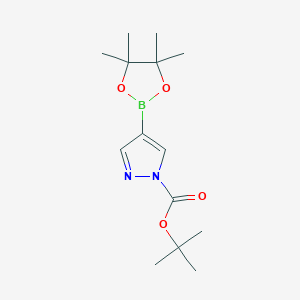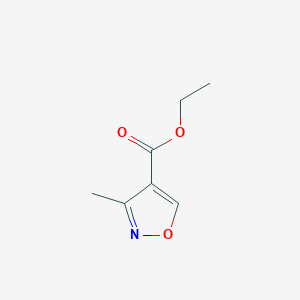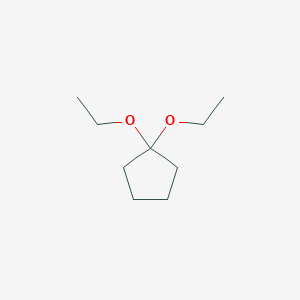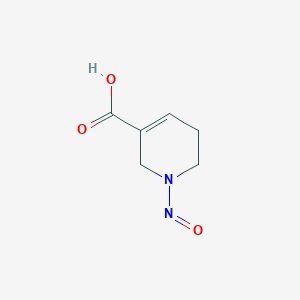
N-Nitrosoguvacine
描述
N-Nitrosoguvacine, also known as Nitrosoguvacine or 1,2,5,6-Tetrahydro-1-nitroso-3-pyridinecarboxylic Acid, is a compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 . It is categorized under Nitroso Compounds .
Chemical Reactions Analysis
Nitrosamines, including N-Nitrosoguvacine, are known to be highly reactive. They can be converted into the corresponding amines and nitrous acid by strong acids such as hydrochloric acid. Nitrosamines can also be reduced by metals such as zinc (with acetic acid) and aluminum (with potassium hydroxide) .科学研究应用
Cancer Research and Carcinogenicity
N-Nitrosoguvacine, along with similar compounds, has been a significant focus in cancer research. Studies have demonstrated its relevance in the context of carcinogenicity, particularly relating to the oral cavity and esophagus. A study by Ohshima, Friesen, and Bartsch (1989) identified N-nitrosoguvacine as a major urinary metabolite of the areca-nut alkaloid-derived nitrosamines, indicating its involvement in betel quid chewing-related cancers in Asian countries (Ohshima, Friesen, & Bartsch, 1989). Lijinsky and Taylor (1976) conducted a carcinogenicity test on N-nitrosoguvacine, finding that it did not induce tumors under their test conditions (Lijinsky & Taylor, 1976).
Environmental and Dietary Exposure
Research has also explored the presence of N-nitrosoguvacine and related compounds in environmental and dietary contexts. Studies have looked into the occurrence of nitrosamines in various materials like tobacco smoke, meat products, and water, investigating their potential health impacts. Carter (1977) discussed the analysis and formation of N-nitrosamines, including N-nitrosoguvacine, in different environments, highlighting the challenges in detecting these compounds and their potential health risks (Carter, 1977).
Molecular and Cellular Mechanisms
The molecular and cellular mechanisms of N-nitrosoguvacine have been a subject of fundamental research, with scientists striving to understand how this class of carcinogens produces tumors in various animal species. Bartsch and Montesano (1984) highlighted the importance of studying the molecular and cellular mechanisms of carcinogenesis by nitrosamines, including N-nitrosoguvacine, to unravel the specificity and genetic effects of these compounds (Bartsch & Montesano, 1984).
Toxicological Studies
In toxicological studies, researchers have examined the effects of N-nitrosoguvacine and related compounds on human cells. For instance, Sundqvist et al. (1989) investigated the cytotoxic and genotoxic effects of areca nut-related compounds, including N-nitrosoguvacine, in cultured human buccal epithelial cells (Sundqvist et al., 1989).
安全和危害
N-Nitrosoguvacine is a nitroso compound, and nitroso compounds are known to be potent animal carcinogens . They can affect various organs such as the liver, kidney, lungs, skin, and eyes, and can cause symptoms such as headache, fever, weakness, stomach upsets, enlargement of the liver, and jaundice .
属性
IUPAC Name |
1-nitroso-3,6-dihydro-2H-pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c9-6(10)5-2-1-3-8(4-5)7-11/h2H,1,3-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZBVEFQMFZFEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)C(=O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204111 | |
| Record name | N-Nitrosoguvacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Nitrosoguvacine | |
CAS RN |
55557-01-2 | |
| Record name | 1,2,5,6-Tetrahydro-1-nitroso-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55557-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitrosoguvacine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055557012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitrosoguvacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propanenitrile](/img/structure/B104211.png)
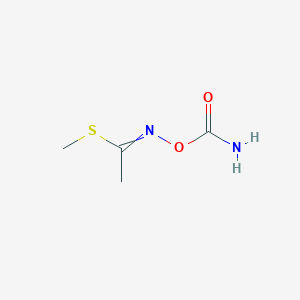
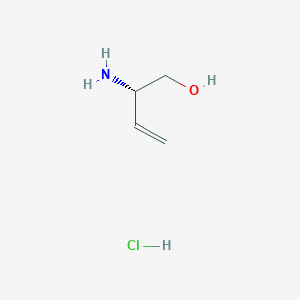
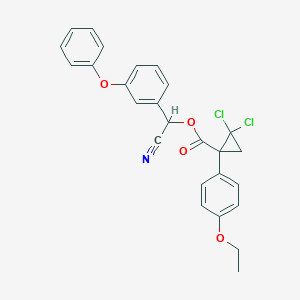
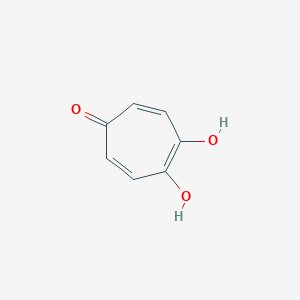

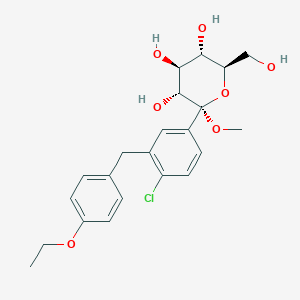
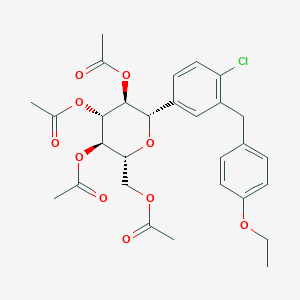
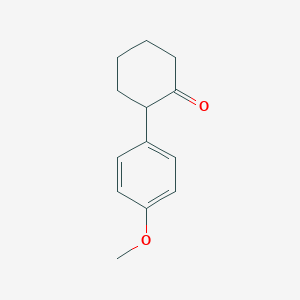
![2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide](/img/structure/B104231.png)
